
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide est un composé organique de formule moléculaire C9H11ClN2O2 et d'un poids moléculaire de 214,65 g/mol . Ce composé est connu pour sa structure chimique unique, qui comprend un groupe amino, un substituant chloro et un groupe hydroxylethyle lié à un noyau benzamide. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques polyvalentes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide peut être réalisée selon plusieurs méthodes. Une approche courante consiste à faire réagir le chlorure de 2-amino-5-chlorobenzoyle avec l'éthanolamine dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que le dichlorométhane et une base comme la triéthylamine pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de this compound implique souvent une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour assurer une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le substituant chloro peut être remplacé par d'autres groupes par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; généralement réalisée dans des conditions anhydres.
Substitution : Nucléophiles comme les amines ou les thiols ; les réactions sont souvent réalisées dans des solvants polaires.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de benzamides substitués.
Applications de la recherche scientifique
Le this compound est utilisé dans divers domaines de la recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme réactif dans les réactions chimiques.
Biologie : Enquête sur ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le développement de médicaments.
Industrie : Employé dans la synthèse de produits chimiques et de matériaux de spécialité
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-amino-5-chlorobenzamide
- 2-amino-N-(2-hydroxyethyl)benzamide
- 2-amino-5-chloro-N,3-dimethylbenzamide
Unicité
Le 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence à la fois d'un groupe amino et d'un groupe hydroxylethyle permet des modifications chimiques et des interactions diversifiées, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
6725-11-7 |
|---|---|
Formule moléculaire |
C9H11ClN2O2 |
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H11ClN2O2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) |
Clé InChI |
SFFQXSXXIMVJCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)NCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


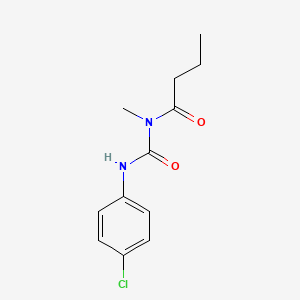
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
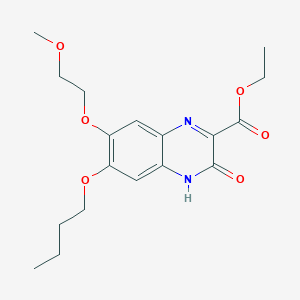
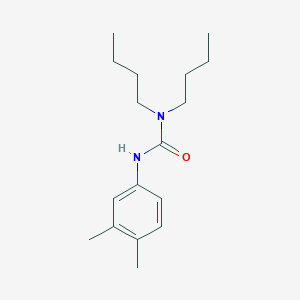

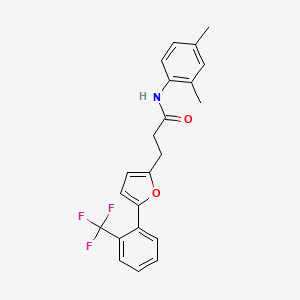
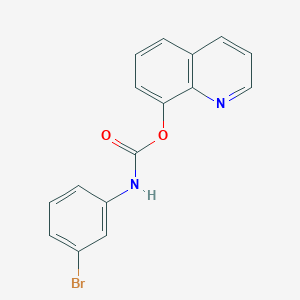
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)

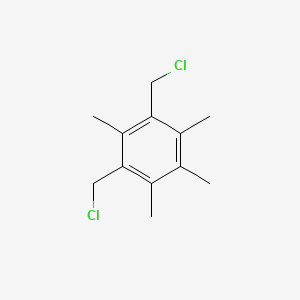

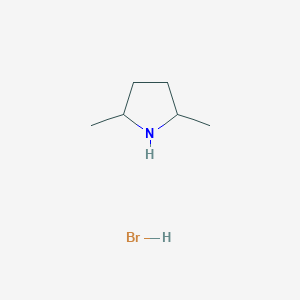
![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)

